molecular formula C18H20N8O B12610066 1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-

1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-

Cat. No.: B12610066
M. Wt: 364.4 g/mol
InChI Key: RUDNUGZZHXGJKP-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl- is a complex organic compound that belongs to the class of pyrazole carboxamides This compound is characterized by its unique structure, which includes a pyrazole ring, an imidazo[4,5-f]indazole moiety, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl- typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazole ring, followed by the introduction of the imidazo[4,5-f]indazole moiety and the piperidinyl group. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts. The reaction conditions may involve heating, refluxing, and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes and the induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-5-carboxamide: Another pyrazole carboxamide with similar structural features but different biological activities.

    Imidazole-containing compounds: Compounds with an imidazole ring, which may have similar chemical properties but different biological effects.

    Piperidinyl derivatives: Compounds containing a piperidinyl group, which may exhibit similar pharmacological properties.

Uniqueness

1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl- is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H20N8O

Molecular Weight

364.4 g/mol

IUPAC Name

3-(1,2-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-piperidin-4-yl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C18H20N8O/c1-9-15(18(27)21-11-2-4-19-5-3-11)16(26-24-9)17-22-13-6-10-8-20-25-12(10)7-14(13)23-17/h6-8,11,19-20,25H,2-5H2,1H3,(H,21,27)(H,24,26)

InChI Key

RUDNUGZZHXGJKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=NC3=CC4=CNNC4=CC3=N2)C(=O)NC5CCNCC5

Origin of Product

United States

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